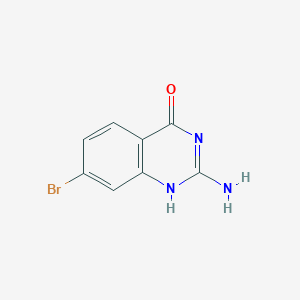
2-amino-7-bromo-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-7-bromo-1H-quinazolin-4-one is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives have garnered significant attention due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . The presence of the amino and bromo groups in this compound enhances its potential for various chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromo-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with 2-bromoaniline under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring . Another method involves the use of copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs microwave-assisted reactions and metal-catalyzed reactions to enhance yield and reduce reaction times . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-7-bromo-1H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, using palladium-catalyzed reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.
Cyclization Reactions: The amino group can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Palladium Catalysts: Used in substitution reactions to replace the bromo group with other functional groups.
Copper Catalysts: Employed in tandem C(sp2)–H amination and annulation reactions.
Acidic or Basic Conditions: Used to facilitate cyclization and other condensation reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
2-amino-7-bromo-1H-quinazolin-4-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-amino-7-bromo-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation . The presence of the bromo and amino groups enhances its binding affinity to these targets, leading to effective inhibition.
Comparación Con Compuestos Similares
2-amino-7-bromo-1H-quinazolin-4-one can be compared with other quinazoline derivatives, such as:
2-amino-4-quinazolinone: Lacks the bromo group, which may result in different reactivity and biological activity.
7-bromo-4-quinazolinone: Lacks the amino group, affecting its potential for certain reactions and interactions.
2-amino-6-bromo-4-quinazolinone: Similar structure but with the bromo group at a different position, leading to variations in chemical behavior and biological activity.
The unique combination of the amino and bromo groups in this compound makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-amino-7-bromo-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3H,(H3,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZJZZPBSKSEOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














